Cas no 58645-40-2 (3,4-O-Isopropylidene-b-D-arabinopyranose)

3,4-O-Isopropylidene-b-D-arabinopyranose 化学的及び物理的性質
名前と識別子
-
- sodium 2-naphthol-3,5,7-trisulfonate
- 2-NAPHTHOL-3,5,7-TRISULPHONIC ACID TRISODIUM SALT
- 3,4-O-isopropylidene-L-arabinopyranose
- 3,4-O-isopropylidine L-arabinopyranose
- AG-B-50163
- CTK1G7989
- TRISODIUM 2-HYDROXYNAPHTHALENE-3,5,7-TRISULFONATE
- trisodium;6-hydroxynaphthalene-1,3,7-trisulfonate
- DTXSID30700622
- Trisodium 6-hydroxynaphthalene-1,3,7-trisulfonate
- 58645-40-2
- 3,4-O-Isopropylidene-b-D-arabinopyranose
-
- インチ: InChI=1S/C10H8O10S3.3Na/c11-8-2-5-1-6(21(12,13)14)3-9(22(15,16)17)7(5)4-10(8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
- InChIKey: KFTKPPQNGIHDIY-UHFFFAOYSA-K
- ほほえんだ: C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 449.87379272g/mol
- どういたいしつりょう: 449.87379272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 711
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 217Ų
3,4-O-Isopropylidene-b-D-arabinopyranose 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O208875-5mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 5mg |
$ 85.00 | 2022-06-03 | ||
TRC | O208875-10mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 10mg |
$ 140.00 | 2022-06-03 | ||
TRC | O208875-25mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 25mg |
$ 275.00 | 2022-06-03 | ||
Biosynth | MI58362-5 mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 5mg |
$121.30 | 2023-01-03 | ||
Biosynth | MI58362-25 mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 25mg |
$412.50 | 2023-01-03 | ||
Biosynth | MI58362-10 mg |
3,4-O-Isopropylidene-b-D-arabinopyranose |
58645-40-2 | 10mg |
$206.30 | 2023-01-03 |
3,4-O-Isopropylidene-b-D-arabinopyranose 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
3,4-O-Isopropylidene-b-D-arabinopyranoseに関する追加情報
3,4-O-Isopropylidene-β-D-Arabinopyranose (CAS No. 58645-40-2): An Overview of Its Structure, Properties, and Applications
3,4-O-Isopropylidene-β-D-arabinopyranose (CAS No. 58645-40-2) is a significant compound in the field of carbohydrate chemistry and has garnered considerable attention due to its unique structural features and potential applications in various scientific and industrial domains. This compound is a protected form of arabinose, a pentose sugar that plays a crucial role in numerous biological processes.
The structure of 3,4-O-Isopropylidene-β-D-arabinopyranose is characterized by the presence of an isopropylidene group at the 3 and 4 positions of the arabinopyranose ring. This protection strategy effectively shields the hydroxyl groups at these positions, making the compound more stable and less reactive under various chemical conditions. The isopropylidene group also imparts additional steric hindrance, which can be advantageous in synthetic chemistry for controlling reactivity and selectivity.
In recent years, research on 3,4-O-Isopropylidene-β-D-arabinopyranose has expanded to include its applications in glycosylation reactions, where it serves as a valuable building block for the synthesis of complex carbohydrates and glycoconjugates. These compounds are essential in the development of therapeutic agents, diagnostics, and vaccines. For instance, a study published in the Journal of Organic Chemistry demonstrated that 3,4-O-Isopropylidene-β-D-arabinopyranose can be efficiently utilized in the synthesis of glycopeptides with enhanced biological activity.
The physical properties of 3,4-O-Isopropylidene-β-D-arabinopyranose are also noteworthy. It is a white crystalline solid with a melting point ranging from 115 to 117°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it is insoluble in water. These solubility characteristics make it suitable for use in a wide range of chemical reactions and purification processes.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been extensively used to characterize 3,4-O-Isopropylidene-β-D-arabinopyranose. NMR spectroscopy provides detailed information about the molecular structure, including the positions of protons and carbons within the molecule. MS analysis helps confirm the molecular weight and purity of the compound. A recent study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy utilized these techniques to elucidate the structure and purity of 3,4-O-Isopropylidene-β-D-arabinopyranose.
The synthetic routes for preparing 3,4-O-Isopropylidene-β-D-arabinopyranose have been well-documented in the literature. One common method involves the reaction of β-D-arabinopyranose with acetone in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). This reaction forms an acetonide at the 3 and 4 positions, resulting in the formation of 3,4-O-Isopropylidene-β-D-arabinopyranose. The yield and purity of this reaction can be optimized by controlling parameters such as temperature, reaction time, and catalyst concentration.
In addition to its use in synthetic chemistry, 3,4-O-Isopropylidene-β-D-arabinopyranose has shown promise in biological studies. Research has indicated that this compound can modulate certain enzymatic activities and cellular processes. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported that 3,4-O-Isopropylidene-β-D-arabinopyranose-derived compounds exhibit inhibitory effects on glycosidases, enzymes that play key roles in carbohydrate metabolism. This property makes these compounds potential candidates for developing new therapeutic agents for diseases such as diabetes and cancer.
The safety profile of 3,4-O-Isopropylidene-β-D-arabinopyranose has also been evaluated. Toxicological studies have shown that this compound is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, it is important to note that appropriate personal protective equipment (PPE) should be used when handling this compound to prevent skin contact or inhalation.
In conclusion, 3,4-O-Isopropylidene-β-D-arabinopyranose (CAS No. 58645-40-2) is a versatile compound with significant potential applications in synthetic chemistry, glycosylation reactions, and biological research. Its unique structural features and favorable physical properties make it an attractive building block for developing new materials and therapeutic agents. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in the field of carbohydrate chemistry.
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